molecular formula C8H9N3 B110949 3-Amino-7-methyl-1H-indazole CAS No. 1000343-59-8

3-Amino-7-methyl-1H-indazole

Cat. No. B110949
CAS RN: 1000343-59-8
M. Wt: 147.18 g/mol
InChI Key: JYTHNNWTAZPKPW-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-1H-indazole is a compound with the molecular weight of 147.18 . It is used as an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids .


Synthesis Analysis

Indazole derivatives have been synthesized using a molecular hybridization strategy . A practical and convenient synthesis of 1H-indazole-3-carboxylic acid and its amide and ester derivatives from the corresponding derivatives of 2-nitrophenylacetic acid has been described . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .


Molecular Structure Analysis

The molecular structure of 3-Amino-7-methyl-1H-indazole is characterized by a 1H-indazole-3-amine structure, which is an effective hinge-binding fragment .


Chemical Reactions Analysis

The synthesis of 1H-indazole involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Scientific Research Applications

Antitumor Activity

3-Amino-7-methyl-1H-indazole: derivatives have been extensively studied for their potential as antitumor agents. These compounds can inhibit the growth of various neoplastic cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells . For instance, certain derivatives have shown promising inhibitory effects against the K562 cell line, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Antihypertensive Applications

Indazole compounds, including 3-Amino-7-methyl-1H-indazole , have been identified as potential antihypertensive agents. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which is significant for the treatment of respiratory diseases .

Antidepressant Properties

The indazole moiety is known to possess antidepressant properties. Derivatives of 3-Amino-7-methyl-1H-indazole could be used to develop new antidepressant drugs that act on specific targets within the central nervous system .

Anti-inflammatory Uses

Indazole derivatives are also recognized for their anti-inflammatory capabilities. The structural motif of 3-Amino-7-methyl-1H-indazole can be optimized to enhance its efficacy as an anti-inflammatory agent, potentially leading to the development of new medications for chronic inflammatory conditions .

Antibacterial Agents

The antibacterial properties of indazoles make them suitable candidates for the development of new antibacterial drugs3-Amino-7-methyl-1H-indazole derivatives can be designed to target specific bacterial strains, contributing to the fight against antibiotic resistance .

Synthetic Approaches in Medicinal Chemistry

3-Amino-7-methyl-1H-indazole: is also significant in the field of synthetic medicinal chemistry. It serves as a key intermediate in the synthesis of various indazole derivatives, which are then used to create drugs with diverse medicinal properties. The compound’s versatility in synthesis allows for the exploration of new pharmacological activities .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHNNWTAZPKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-methyl-1H-indazole

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